7-hydroxy-4-phenyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one
Description
This compound belongs to the coumarin (chromen-2-one) family, characterized by a benzopyrone core with hydroxyl, phenyl, and bicyclic amine substitutions. Key structural features include:
- 8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]: A bulky, lipophilic substituent that may influence membrane permeability and target engagement, particularly in kinase inhibition .
The bicyclic amine moiety (TABO derivative) is notable for its role in synthetic chemistry, where it improves regioselectivity in Friedländer reactions .
Properties
Molecular Formula |
C26H29NO3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
7-hydroxy-4-phenyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C26H29NO3/c1-25(2)12-18-13-26(3,15-25)16-27(18)14-21-22(28)10-9-19-20(11-23(29)30-24(19)21)17-7-5-4-6-8-17/h4-11,18,28H,12-16H2,1-3H3 |
InChI Key |
JMBKSMPFEYYJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-phenyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This intermediate is then reacted with various sodium azides to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and other procedures that reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-phenyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and hydroxyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-hydroxy-4-phenyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-phenyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like DNA gyrase and COX, which are involved in DNA replication and inflammation, respectively . This inhibition leads to the disruption of cellular processes, resulting in its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
*Calculated based on formula C25H29NO3.
Key Observations:
- Position 3 vs. 4 Substitutions : Compounds with substituents at position 3 (e.g., thiazole, pyridine) show measurable anticancer activity (e.g., 11f , IC50 ~12–16 µM), while the 4-phenyl analog’s activity remains theoretical. Position 4 substitutions may favor hydrophobic target binding but require empirical validation .
- Role of the TABO-Methyl Group : Present in all analogs, this group is associated with improved synthetic yields in Friedländer reactions and may enhance bioavailability via lipophilicity .
Biological Activity
7-Hydroxy-4-phenyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one, a compound belonging to the class of coumarins, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Properties
The compound's structure can be described as a coumarin derivative with a phenyl group and a trimethylazabicyclo moiety. The molecular formula is C23H27NO3, with a molecular weight of 367.47 g/mol. Its unique structure contributes to its biological activity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance, research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| PC-3 (Prostate) | 12.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects by modulating cytokine release and inhibiting NF-kB signaling pathways. In vitro studies revealed that it significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antioxidant Properties
The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses strong free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Breast Cancer Study : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a significant reduction in paw edema and inflammatory cytokine levels, demonstrating its efficacy in reducing inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through upregulation of pro-apoptotic proteins.
- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases leading to cell cycle arrest.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway affecting cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
